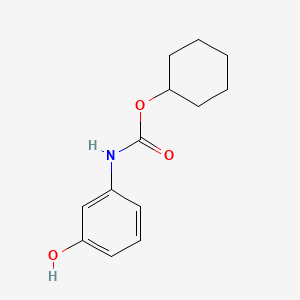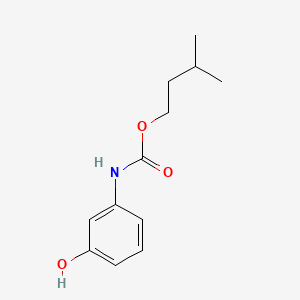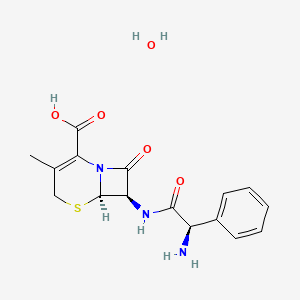
Cephalexin monohydrate
Overview
Description
Cephalexin is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is effective against both gram-positive and some gram-negative bacteria by disrupting the growth of the bacterial cell wall . Cephalexin is commonly prescribed for respiratory tract infections, otitis media, skin infections, bone infections, and urinary tract infections .
Mechanism of Action
Target of Action
Cephalexin monohydrate, a first-generation cephalosporin antibiotic, primarily targets the bacterial cell wall . It interacts with penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall .
Mode of Action
This compound contains a beta-lactam and a dihydrothiazide . It inhibits bacterial cell wall synthesis by binding to one or more of the PBPs, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This leads to the breakdown and eventual death of the bacterial cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting the final transpeptidation step of peptidoglycan synthesis, it disrupts the integrity of the bacterial cell wall, leading to cell lysis .
Pharmacokinetics
This compound is well absorbed and has a half-life of 0.6–1.2 hours . It is excreted unchanged in the urine within 6 hours of administration . The pharmacokinetic parameters such as maximum plasma concentration (Cmax), half-life (t1/2), area under the curve from time 0-infinity (AUC0–∞), and clearance (CL/F) are influenced by factors such as dosage and renal function .
Result of Action
The primary result of this compound’s action is the death of susceptible bacteria. By inhibiting cell wall synthesis, it causes the bacterial cell to lyse and die . This makes it effective against a variety of bacterial infections, including respiratory tract infections, otitis media, skin and skin structure infections, bone infections, and genitourinary tract infections .
Action Environment
Environmental factors such as pH, presence of dissolved organic matter, and dissolved cations can influence the action of this compound . For example, the oxidation rate of cephalexin by manganese dioxides is promoted by higher manganese dioxide loading, lower initial cephalexin concentration, and lower solution pH . The inhibitory effect occurs in the presence of dissolved organic matter and dissolved cations .
Biochemical Analysis
Biochemical Properties
Cephalexin monohydrate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly the penicillin-binding proteins (PBPs). Cephalexin inhibits bacterial cell wall synthesis by binding to one or more of the PBPs, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This interaction leads to the breakdown and eventual death of the bacteria .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the growth of bacteria . This disruption occurs as cephalexin inhibits the synthesis of the bacterial cell wall, leading to cell lysis . The impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through the eradication of bacterial infections, thereby restoring normal cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. Cephalexin closely resembles D-alanyl-D-alanine, an amino acid ending on the peptidoglycan layer of the bacterial cell wall. It irreversibly binds to the active site of PBPs, which are essential for the synthesis of the cell wall . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is well absorbed from the upper gastrointestinal tract with nearly 100% oral bioavailability . Patients taking 250mg of cephalexin reach a maximum plasma concentration of 7.7mcg/mL, and patients taking 500mg reach 12.3mcg/mL . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It is commonly used for long courses against deep skin infections or kidney infections without concern of adverse reaction . The most common side effect in dogs and cats is vomiting shortly after administration . More severe complications can occur if the animal stops eating, so it is crucial to monitor the animal’s health during treatment .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with enzymes or cofactors. It is not metabolized in the body . Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, which does not directly involve metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is well absorbed from the upper gastrointestinal tract and is widely distributed into most body tissues and fluids, including the gallbladder, liver, kidneys, bone, sputum, bile, and pleural and synovial fluids .
Preparation Methods
Cephalexin is synthesized through a semi-synthetic process involving the acylation of 7-aminocephalosporanic acid (7-ACA) with phenylglycine . The process typically involves the following steps:
Acylation: 7-ACA is acylated with phenylglycine methyl ester in the presence of penicillin acylase to form cephalexin.
Purification: The reaction mixture is purified through crystallization and filtration to obtain cephalexin crystals.
Drying: The purified cephalexin crystals are dried to obtain the final product.
Chemical Reactions Analysis
Cephalexin undergoes various chemical reactions, including:
Hydrolysis: Cephalexin can be hydrolyzed by beta-lactamase enzymes, leading to the breakdown of its beta-lactam ring.
Oxidation: Cephalexin can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: Cephalexin can participate in substitution reactions, where the beta-lactam ring can be modified to produce different derivatives.
Common reagents used in these reactions include beta-lactamase enzymes, oxidizing agents, and various nucleophiles. The major products formed from these reactions include hydrolyzed cephalexin and its oxidized or substituted derivatives .
Scientific Research Applications
Cephalexin has a wide range of scientific research applications, including:
Medicine: Cephalexin is extensively used in clinical settings to treat bacterial infections.
Pharmacokinetics: Research on cephalexin’s pharmacokinetics helps in understanding its absorption, distribution, metabolism, and excretion in the human body.
Environmental Studies: Cephalexin is studied as an emerging contaminant in the environment due to its widespread use and persistence in various environmental matrices.
Microbiology: Cephalexin is used in microbiological research to study bacterial resistance mechanisms and the development of new antibiotics.
Comparison with Similar Compounds
Cephalexin is part of the beta-lactam antibiotic family, which includes penicillins, cephalosporins, carbapenems, and monobactams . Compared to other first-generation cephalosporins like cefadroxil and cefazolin, cephalexin is unique in its oral bioavailability and broad-spectrum activity . Similar compounds include:
Cefadroxil: Another first-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.
Cefazolin: A first-generation cephalosporin used primarily for intravenous administration.
Cefaclor: A second-generation cephalosporin with a broader spectrum of activity compared to cephalexin.
Cephalexin’s uniqueness lies in its ability to be administered orally, making it a convenient option for outpatient treatment of bacterial infections .
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIPMKNFIOOWCQ-UEKVPHQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
105879-42-3 (mono-hydrochloride, mono-hydrate), 105879-42-3 (mono-hydrochloride,mono-hydrate), 23325-78-2 (mono-hydrate), 38932-40-0 (mono-hydrochloride salt), 66905-57-5 (di-hydrate) | |
| Record name | Cephalexin [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9022780 | |
| Record name | Cephalexin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cephalexin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
10mg/mL, SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ALC, CHLOROFORM, ETHER, 2.97e-01 g/L | |
| Record name | Cephalexin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00567 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CEPHALEXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cephalexin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cephalexin is a first generation cephalosporin antibiotic. Cephalosporins contain a beta lactam and dihydrothiazide. Unlike penicillins, cephalosprins are more resistant to the action of beta lactamase. Cephalexin inhibits bacterial cell wall synthesis, leading breakdown and eventualy cell death., CEPHALOTHIN & ITS CONGENERS INHIBIT BACTERIAL CELL-WALL SYNTHESIS IN MANNER SIMILAR TO THAT OF PENICILLIN. /CEPHALOSPORINS/, The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; action depends on ability to reach and bind penicillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/, CEPHALOSPORIN C IS VERY RESISTANT TO ACTION OF PENICILLINASE, FOR WHICH IT IS BOTH COMPETITIVE & NONCOMPETITIVE INHIBITOR, DEPENDING ON SUBSTRATE TESTED... /CEPHALOSPORINS/ | |
| Record name | Cephalexin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00567 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CEPHALEXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS, WHITE TO OFF-WHITE, CRYSTALLINE POWDER | |
CAS No. |
15686-71-2 | |
| Record name | Cephalexin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15686-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cephalexin [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cephalexin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00567 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cephalexin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefalexin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEPHALEXIN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SFF1W6677 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CEPHALEXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cephalexin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
326.8 °C | |
| Record name | Cephalexin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00567 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cephalexin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Cephalexin Monohydrate?
A1: this compound is a first-generation cephalosporin antibiotic. [] It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), ultimately leading to bacterial cell death. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C16H17N3O4S·H2O. Its molecular weight is 365.41 g/mol. []
Q3: Are there any distinctive spectroscopic features of this compound?
A3: Yes, Fourier Transform Infrared Spectroscopy (FTIR) reveals characteristic peaks for this compound's hydrate at wavenumbers 3471-3650 cm-1. []
Q4: How does the presence of precursors from this compound synthesis affect its crystallization?
A4: 7-aminodesacetoxycephalosporanic acid (7-ADCA), a precursor in this compound synthesis, significantly decreases its growth rate during crystallization, likely through growth step pinning. Phenylglycine methyl ester (PGME), another precursor, has a less significant impact. []
Q5: Is this compound stable in polypropylene oral syringes?
A5: Yes, this compound suspension packaged in clear polypropylene oral syringes exhibits stability for 90 days when stored under ambient, refrigerated, and frozen conditions. []
Q6: What is the compatibility of this compound with various excipients used in tablet and capsule formulations?
A6: This section is not applicable as the provided research papers do not mention any catalytic properties or applications of this compound.
Q7: Have there been any computational studies on this compound's interaction with biological targets?
A8: Yes, docking studies compared the binding affinity of fluorescein derivatives, Cephalexin, and this compound to a target protein. Results showed that fluorescein displayed a higher binding affinity compared to the antibiotics. []
Q8: Is there research regarding the structure-activity relationship of this compound derivatives?
A9: While the provided articles don't directly explore SAR of this compound, one study investigated the synthesis and antimicrobial activity of tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives of Cephalexin. Results indicated varying degrees of bacteriostatic and anticandidal activity depending on the substituent on the thiadiazine ring. []
Q9: What factors can influence the stability of this compound?
A9: This section is not applicable as the provided research papers do not discuss SHE regulations specifically.
Q10: How does the time of day impact the pharmacokinetics of Cephalexin in dogs?
A12: In a study on dogs, Cephalexin's peak plasma concentration was significantly lower (almost 77% reduction) after evening administration compared to morning. Elimination half-life also increased 1.5-fold with evening dosing. []
Q11: Does intramuscular injection of Cephalexin lysine salt offer better bioavailability compared to oral this compound?
A13: Yes, in rabbits, intramuscular injection of Cephalexin lysine salt led to higher peak plasma concentrations and greater cumulative urinary excretion of the drug compared to oral this compound, indicating improved absorption. []
Q12: What are the typical concentrations of Cephalexin achieved in semen and prostatic tissue after oral administration?
A14: Studies show mean semen levels of 1.7 μg/mL after a 500 mg dose and 2.76 μg/mL after a 1 g dose. Mean prostatic tissue levels were 0.88 μg/g and 3.91 μg/g for the same respective doses. []
Q13: How effective is oral this compound in treating skin and soft tissue infections?
A15: In two clinical studies, this compound, administered as either 250 mg four times a day or 500 mg twice a day, demonstrated a satisfactory response rate of 90-96.5% in treating various skin and soft tissue infections. [, ]
Q14: What is the efficacy of this compound suspension in treating otitis media in children?
A16: A study on children with otitis media found that this compound suspension, at a dosage of 100 mg/kg/day, resulted in successful treatment in 90% of cases after 48 hours. 81% of the children remained free of disease for at least three weeks post-treatment. []
Q15: Can short-course this compound therapy benefit long-term catheterized patients with susceptible bacteriuria?
A17: A randomized controlled trial found that routine ten-day courses of this compound for susceptible bacteriuria in long-term catheterized patients did not significantly reduce the incidence or prevalence of bacteriuria, febrile days, or obstructed catheters. []
Q16: Is there evidence of Cephalexin resistance emerging in canine patients?
A18: A study observed that oral this compound treatment in dogs led to the selection of multidrug-resistant Methicillin-resistant Staphylococcus pseudintermedius (MRSP) strains, which persisted even after a year. []
Q17: Does the in vitro degradation of Cephalexin affect its measured minimal inhibitory concentration (MIC)?
A19: Yes, abiotic degradation of Cephalexin during in vitro susceptibility testing using the broth microdilution method can lead to an increase in the measured MIC values, although the differences are generally less than one twofold dilution. []
Q18: Can this compound be incorporated into bone regenerative scaffolds for controlled drug delivery?
A21: Research demonstrates the feasibility of fabricating this compound-loaded PLA:PVA/HAP:TiO2 nanofibrous scaffolds. These scaffolds exhibit sustained drug release profiles and good biocompatibility, suggesting their potential in bone regeneration applications. []
A18: These sections are not applicable as the provided research papers do not extensively cover these specific aspects for this compound.
Q19: How does pH affect the solubility and dissolution of this compound?
A23: Aminocephalosporins, including this compound, demonstrate U-shaped solubility curves against pH. At their isoelectric point, they exhibit their highest solubility. Dissolution rate constants also vary with pH and can be explained by considering both dissociation equilibrium and diffusion kinetics. []
Q20: Does the presence of excipients influence the dissolution rate of this compound?
A24: Yes, studies have shown that insoluble excipients like Avicel PH 101, Avicel PH 102, Emcocel, dicalcium phosphate, titanium dioxide, and magnesium stearate can decrease the dissolution rate of this compound. In contrast, soluble excipients like sorbitol, mannitol, Explotab, and Aerosil 200 generally do not have a significant impact. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


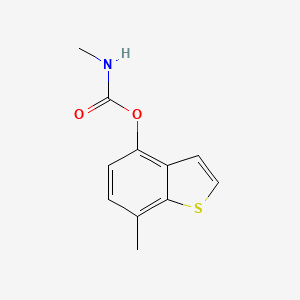
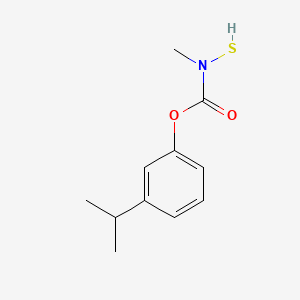
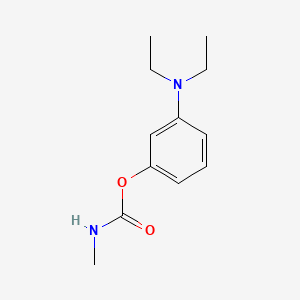
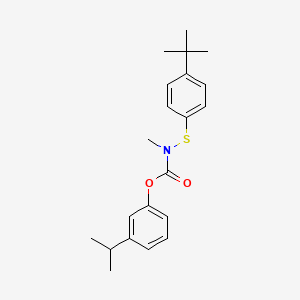
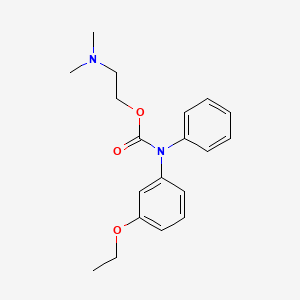
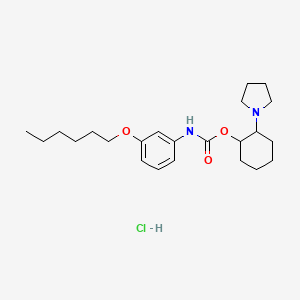
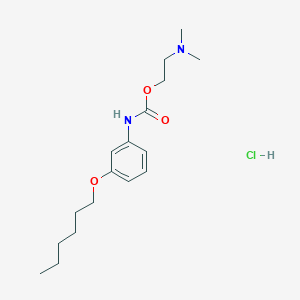
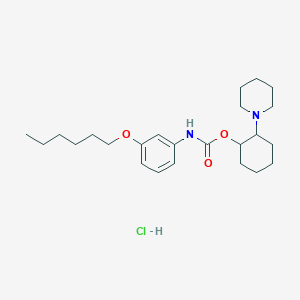
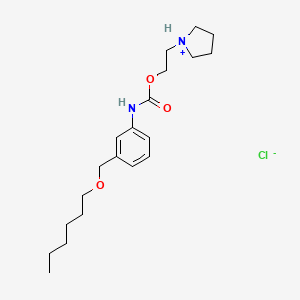
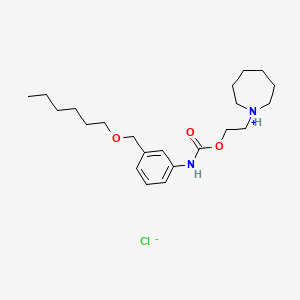
![2-piperidin-1-ium-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride](/img/structure/B1668327.png)
![[3-(2-methoxyethoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B1668328.png)
